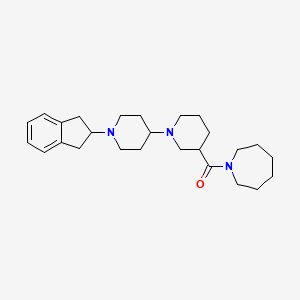![molecular formula C17H27N3O2 B6132921 N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide](/img/structure/B6132921.png)
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It has been identified as a potential therapeutic agent for the treatment of cancer, particularly in patients with mutations in the p53 tumor suppressor gene.
Mecanismo De Acción
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide binds to the DNA template strand of the Pol I transcription complex, preventing the elongation of the nascent RNA chain. This results in the inhibition of rRNA synthesis and the induction of nucleolar stress. The resulting activation of the p53 pathway leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been shown to selectively inhibit Pol I transcription, leading to the downregulation of rRNA synthesis and the induction of nucleolar stress. This, in turn, leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells. N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has also been shown to have anti-tumor activity in vivo, with significant tumor growth inhibition observed in mouse xenograft models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide is its selectivity for Pol I transcription, which allows for the specific targeting of cancer cells that are dependent on high levels of rRNA synthesis. However, one limitation of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide is its potential toxicity to normal cells, which also rely on Pol I transcription for the synthesis of rRNA.
Direcciones Futuras
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide is a promising candidate for the treatment of cancer, particularly in patients with mutations in the p53 tumor suppressor gene. Future research should focus on the development of more potent and selective inhibitors of Pol I transcription, as well as the identification of biomarkers that can predict response to N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide treatment. Additionally, the combination of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide with other anti-cancer agents should be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide involves several steps, including the reaction of 1-(cyclohexylmethyl)piperidine with 5-methyl-1,3-oxazole-4-carboxylic acid, followed by coupling with N,N-dimethylformamide dimethyl acetal and treatment with trifluoroacetic acid. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
N-[1-(cyclohexylmethyl)-3-piperidinyl]-5-methyl-1,3-oxazole-4-carboxamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to selectively inhibit Pol I transcription, leading to the downregulation of ribosomal RNA (rRNA) synthesis and the induction of nucleolar stress. This, in turn, leads to the activation of the p53 pathway and the induction of apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-5-methyl-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-13-16(18-12-22-13)17(21)19-15-8-5-9-20(11-15)10-14-6-3-2-4-7-14/h12,14-15H,2-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSDYFXJCJTFEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CO1)C(=O)NC2CCCN(C2)CC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-fluorophenyl)-3-{[(3-nitrophenyl)amino]sulfonyl}benzamide](/img/structure/B6132860.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[1,2,4]triazolo[4,3-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B6132866.png)
![2-(3-methoxybenzyl)-4-[(6-methyl-1,3-benzodioxol-5-yl)methyl]morpholine](/img/structure/B6132869.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6132875.png)
![1-{4-[2-(2-benzyl-4-morpholinyl)-2-oxoethoxy]phenyl}ethanone](/img/structure/B6132880.png)
![N-{1-[(2,4-dimethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B6132886.png)
![N-[2-(dimethylamino)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B6132891.png)
![2-[4-[(2'-methyl-4-biphenylyl)methyl]-1-(1-methyl-4-piperidinyl)-2-piperazinyl]ethanol](/img/structure/B6132893.png)
![1-methyl-N-[4-(3-pyridinyloxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6132925.png)
![2-[4-(benzyloxy)benzyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6132932.png)
![N-[2-(dimethylamino)ethyl]-4-[(1-piperidinylsulfonyl)methyl]benzamide](/img/structure/B6132940.png)
![methyl 3-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B6132941.png)
amino]-1-phenylethanol](/img/structure/B6132945.png)